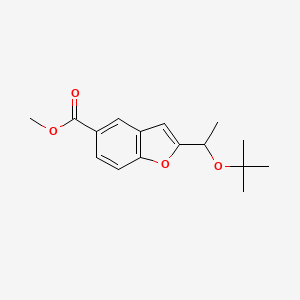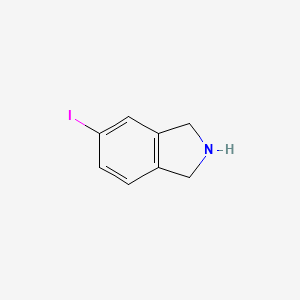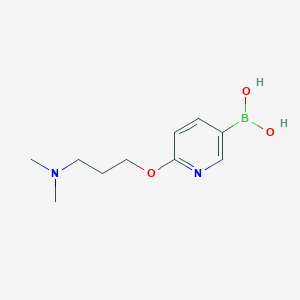
(6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid
Vue d'ensemble
Description
“(6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid” is a chemical compound that is often used in laboratory settings . It is also known as “6-[3-(Dimethylamino)propoxy]pyridine-3-boronic acid pinacol ester” and is part of the Acros Organics product portfolio .
Molecular Structure Analysis
The molecular formula of this compound is C16H27BN2O3 . The InChI Key is QWJUJXPYTLOKRL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound appears as a white to off-white solid . Its melting point ranges from 33°C to 39°C .Applications De Recherche Scientifique
Suzuki–Miyaura Borylation Reaction
Boronic acid derivatives, such as (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid, are crucial in the pharmaceutical industry for API-based synthesis. The palladium-catalyzed Suzuki–Miyaura borylation reactions are highly efficient for preparing various active agents. This process is significant in forming dimerization products with potential anti-cancer and anti-TB properties (Sanghavi et al., 2022).
Catalysis in Amide Formation
Novel boronic acid–base complexes have been developed as reusable homogeneous catalysts for amide condensation. These complexes include the use of boronic acids like (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid. Such catalysts can release free boronic acids during reactions and can be regenerated, making them valuable in large-scale process chemistry (Lu et al., 2017).
Anticancer Activity
Studies have identified boronic acid-based molecules as activators of PKM2, a critical enzyme for cancer cell metabolism. These compounds, including variants of (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid, selectively target cancer cells, demonstrating potent anticancer activity and paving the way for new anticancer agents (Patle et al., 2021).
Synthesis of Heteroarylpyridines
The synthesis of heteroarylpyridines, including derivatives of boronic acids like (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid, has been studied. These compounds are used in Suzuki cross-coupling reactions to create highly functionalized heteroarylpyridine derivatives. Such reactions are important for developing new compounds with potential pharmaceutical applications (Smith et al., 2008).
Metabolite Profiling in Drug Development
In drug development, the metabolite profiling of boronic acid-based anticancer molecules is crucial. This includes studying the pharmacokinetics and stability of compounds similar to (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid, which helps in understanding their potential as cancer treatments (Zagade et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
[6-[3-(dimethylamino)propoxy]pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN2O3/c1-13(2)6-3-7-16-10-5-4-9(8-12-10)11(14)15/h4-5,8,14-15H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTVITPDEGCMGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCCCN(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728168 | |
| Record name | {6-[3-(Dimethylamino)propoxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid | |
CAS RN |
1003043-49-9 | |
| Record name | {6-[3-(Dimethylamino)propoxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



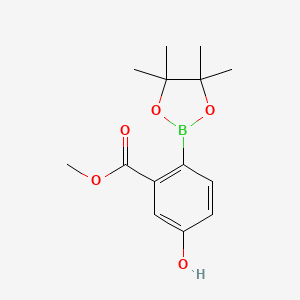
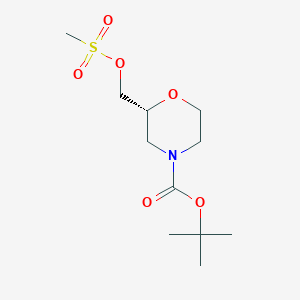
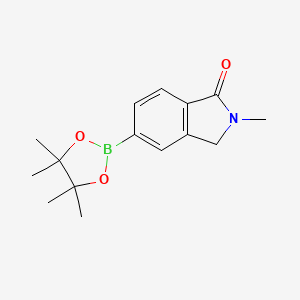
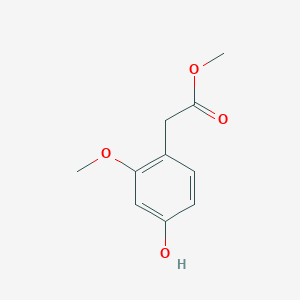
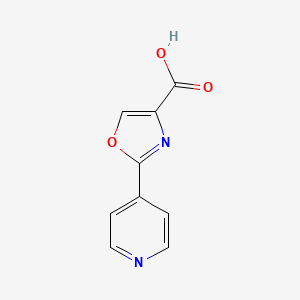
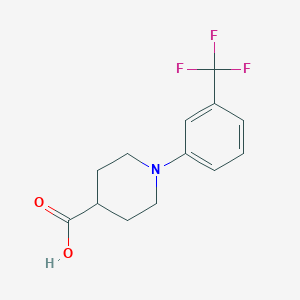
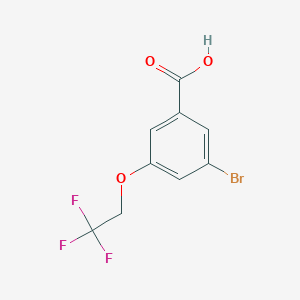
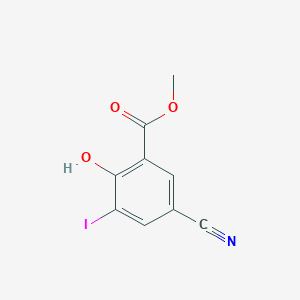
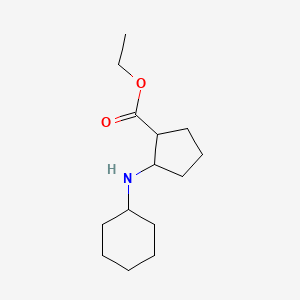
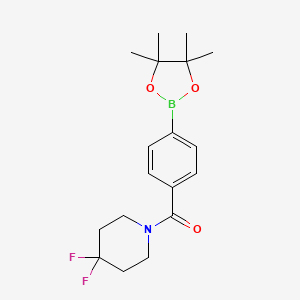
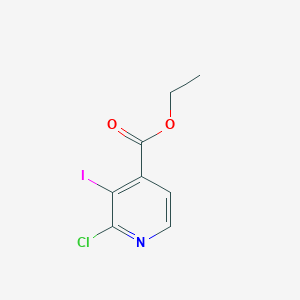
![2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B1399661.png)
